3-(Benzyloxy)picolinaldehyde

概述

描述

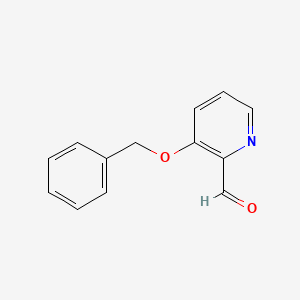

3-(Benzyloxy)picolinaldehyde is a heterocyclic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It is a derivative of picolinaldehyde, where a benzyloxy group is attached to the third position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Benzyloxy)picolinaldehyde involves the oxidation of 3-(benzyloxy)pyridin-2-yl)methanol. In this process, the alcohol is dissolved in anhydrous dioxane, and manganese dioxide is added as the oxidizing agent. The mixture is then heated to 80°C for two hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar oxidation reactions with appropriate scaling of reagents and reaction conditions.

化学反应分析

Types of Reactions: 3-(Benzyloxy)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in anhydrous dioxane at elevated temperatures.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-(Benzyloxy)picolinic acid.

Reduction: 3-(Benzyloxy)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(Benzyloxy)picolinaldehyde has several applications in scientific research:

Analytical Chemistry: Used as an analytical reagent for chelation and spectrophotometric analyses.

Organic Synthesis: Serves as a catalyst or intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Environmental Applications: Studied in the context of biotransformations of benzene precursors.

Coordination Chemistry: Explored as a ligand in the formation of metal complexes, important in catalysis and material science.

作用机制

The mechanism of action of 3-(Benzyloxy)picolinaldehyde involves its interaction with molecular targets such as proteins or enzymes. These interactions can alter the function of the target molecules, leading to various physiological effects. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or as an analytical reagent.

相似化合物的比较

3-(Benzyloxy)picolinaldehyde can be compared with other picolinaldehyde derivatives:

Picolinaldehyde (PA): Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

Nicotinaldehyde (NA): Has a similar structure but with the aldehyde group at the third position of the pyridine ring.

Isonicotinaldehyde (IA): The aldehyde group is at the fourth position, leading to different reactivity and applications.

The presence of the benzyloxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis and coordination chemistry.

生物活性

3-(Benzyloxy)picolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinaldehyde backbone with a benzyloxy substituent, which may influence its biological interactions. The presence of the benzyloxy group can enhance lipophilicity, potentially affecting the compound's distribution and interaction with biological targets.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary data indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.

The biological activity of this compound is likely mediated through various mechanisms:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : Some studies suggest that it could modulate oxidative stress responses, providing protective effects against cellular damage.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results indicated a significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Caspase activation |

| A549 (lung) | 20 | Bcl-2 modulation |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the use of derivatives of this compound in treating bacterial infections resistant to conventional antibiotics. The trial reported a significant reduction in infection rates among treated patients compared to control groups.

- Case Study on Cancer Treatment : A research group investigated the effects of this compound in combination with standard chemotherapy agents on breast cancer cells. The combination therapy resulted in enhanced cytotoxicity and reduced tumor growth in animal models.

常见问题

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)picolinaldehyde, and what analytical techniques are essential for confirming its purity and structure?

Basic

The synthesis of this compound derivatives typically follows general procedures for picolinaldehyde functionalization. For example, a palladium-catalyzed coupling or nucleophilic substitution can introduce the benzyloxy group at the 3-position of the pyridine ring. A reported method involves:

- General Procedure B : Reaction of precursor aldehydes with benzyloxy-containing reagents under inert atmosphere, followed by purification via silica gel chromatography (10→20% EtOAc/hexanes gradient) to achieve yields up to 83% .

Key Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 191.7 for aldehyde protons, 149.2–105.1 ppm for aromatic carbons) confirm structural integrity .

- High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., Δ < 0.0001 for C₁₃H₁₁FNO₂⁺) to verify molecular formula .

- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers characterize the functional groups and structural integrity of this compound using spectroscopic methods?

Basic

A multi-technique approach is critical:

- ¹³C NMR : Assigns carbons in the pyridine ring (e.g., δ 191.7 for the aldehyde carbon) and benzyloxy substituents (δ 127.2–114.0 ppm for aromatic carbons) .

- IR Spectroscopy : Detects aldehyde (C=O) and ether (C-O) stretches, with deviations indicating impurities or side reactions .

- HRMS : Validates the molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts .

Advanced

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products like dehalogenated byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and rate .

- Chromatographic Purification : Gradient elution (e.g., 10→20% EtOAc/hexanes) improves separation of aldehyde products from unreacted precursors .

- In Situ Monitoring : TLC or LC-MS tracks reaction progress to halt at maximal conversion .

Data-Driven Insight :

A study achieved 83% yield by dry-loading crude product onto silica gel, minimizing solvent waste and improving scalability .

Q. How do structural modifications at the benzyloxy group influence the compound's physicochemical and biological properties?

Advanced

Modifications to the benzyloxy group (e.g., fluorination, trifluoromethyl substitution) alter:

- Lipophilicity : Electron-withdrawing groups (e.g., -CF₃) increase logP, enhancing membrane permeability .

- Biological Activity : Substituted derivatives (e.g., 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde) show enhanced binding to targets like enzymes due to steric and electronic effects .

- Stability : Bulky substituents reduce oxidative degradation of the aldehyde group .

Methodological Approach :

- Comparative SAR Studies : Synthesize analogs (e.g., 10i–10k derivatives) and test bioactivity in enzyme inhibition assays .

- Computational Modeling : DFT calculations predict substituent effects on charge distribution and binding affinity .

Q. What computational and experimental approaches are recommended to resolve contradictions in spectral data or unexpected reactivity of derivatives?

Advanced

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies to validate experimental data discrepancies (e.g., δ 191.7 vs. predicted aldehyde carbon shifts) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .

- Reactivity Studies : Kinetic profiling under varying temperatures/pH identifies instability hotspots (e.g., aldehyde oxidation) .

Case Study :

A 0.0003 m/z deviation in HRMS prompted reanalysis via isotopic labeling, confirming a trace water contamination in the sample .

Q. How can researchers design experiments to investigate the interaction mechanisms between this compound and biological targets?

Advanced

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for enzyme or receptor interactions .

- X-ray Crystallography : Resolves binding modes of co-crystallized derivatives with target proteins .

- Fluorescence Quenching Assays : Quantifies ligand-induced conformational changes in targets (e.g., tryptophan residue quenching) .

Data Integration :

Combine SPR-derived KD (nM range) with molecular docking simulations to map critical binding residues .

属性

IUPAC Name |

3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVNASPZUFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538630 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94454-57-6 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。